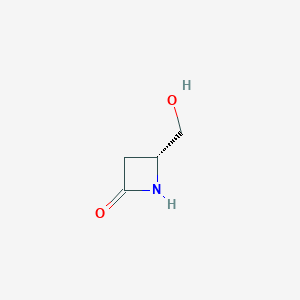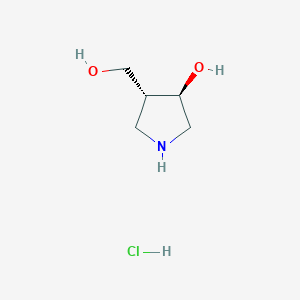![molecular formula C8H9BN2O2 B6314359 {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid CAS No. 1430237-52-7](/img/structure/B6314359.png)
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of ongoing research . The synthesis process often involves complex chemical reactions and requires careful optimization .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolo[2,3-b]pyridine core . The exact structure can be viewed using specialized software .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the specific conditions and reactants used .Aplicaciones Científicas De Investigación
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid has been studied for its potential applications in organic synthesis and medicinal chemistry. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds, such as carbohydrates and peptides. In medicinal chemistry, this compound has been used as a tool to study the interactions between drugs and their targets. Additionally, this compound has been studied for its potential applications in drug delivery, diagnostics, and imaging.
Mecanismo De Acción
- FGFRs play essential roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with cancer progression and development .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .
Target of Action
Mode of Action
Result of Action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid in lab experiments has several advantages. Firstly, this compound is able to form covalent bonds with molecules such as carbohydrates, proteins, and other bioactive compounds. This allows for the selective binding of the molecule to its target, which can be beneficial in drug delivery and imaging applications. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution.
However, there are some limitations to the use of this compound in lab experiments. Firstly, the compound is sensitive to hydrolysis, which can limit its stability in certain solutions. Additionally, the compound is insoluble in water, which can make it difficult to use in aqueous solutions. Finally, the compound is relatively expensive, which can limit its use in some applications.
Direcciones Futuras
The potential applications of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid are still being explored. Some possible future directions include the use of this compound in drug delivery, diagnostics, and imaging. Additionally, this compound could be used to study the interactions between drugs and their targets, as well as to develop new methods for drug synthesis. Finally, this compound could be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for drug screening.
Métodos De Síntesis
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is synthesized by the reaction of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine and boronic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-85°C for several hours. The reaction is then quenched with aqueous acid and the product is isolated by precipitation. The compound can then be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMYIQRQOQYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2C)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)






![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)




![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)
